benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate
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Overview
Description
Benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate is a complex organic compound with a unique structure that includes a benzyl group, a sulfinyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate typically involves multiple steps, including the formation of the sulfinyl group and the carbamate group One common method involves the reaction of benzylamine with a sulfinyl chloride derivative under controlled conditions to form the sulfinyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of desulfinylated products
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with biological molecules, leading to changes in their structure and function. The compound may also inhibit certain enzymes or receptors, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[2-methyl-5-(4-methylphenyl)sulfonyl]carbamate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Benzyl N-[2-methyl-5-(4-methylphenyl)oct-7-en-4-yl]carbamate: Similar structure but without the sulfinyl group.
Uniqueness
Benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
7224-60-4 |
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Molecular Formula |
C24H31NO3S |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate |
InChI |
InChI=1S/C24H31NO3S/c1-5-9-23(29(27)21-14-12-19(4)13-15-21)22(16-18(2)3)25-24(26)28-17-20-10-7-6-8-11-20/h5-8,10-15,18,22-23H,1,9,16-17H2,2-4H3,(H,25,26) |
InChI Key |
CUVLJVFGKZBMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C(CC=C)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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